molecular formula C26H22O5 B11155515 benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11155515
M. Wt: 414.4 g/mol
InChI Key: QWXCEHMEGFOWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a coumarin-based derivative characterized by a benzyl ester group attached via an acetoxy linker to the 7-position of the coumarin scaffold. The coumarin core is substituted with a 6-ethyl group, a 2-oxo moiety, and a 4-phenyl ring. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity and pharmacokinetics. The compound’s synthesis likely involves esterification or alkylation reactions, as seen in analogous coumarin derivatives (e.g., ) .

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

benzyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C26H22O5/c1-2-19-13-22-21(20-11-7-4-8-12-20)14-25(27)31-24(22)15-23(19)29-17-26(28)30-16-18-9-5-3-6-10-18/h3-15H,2,16-17H2,1H3

InChI Key

QWXCEHMEGFOWRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pechmann Condensation Methodology

The Pechmann reaction involves the acid-catalyzed condensation of a phenol derivative with a β-keto ester. For 6-ethyl-4-phenylcoumarin, the starting materials include:

  • 4-Ethylresorcinol (to introduce the ethyl group at position 6)

  • Benzoylacetic acid ethyl ester (to introduce the phenyl group at position 4)

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.

  • Temperature : 80–100°C under reflux.

  • Solvent : Ethanol or acetic acid.

The reaction proceeds via electrophilic substitution, followed by cyclization and dehydration. The product, 7-hydroxy-6-ethyl-4-phenylcoumarin, is isolated in yields of 65–75% after recrystallization from methanol/diethyl ether.

Optimization Strategies

Solvent and Base Effects

SolventBaseTemperature (°C)Yield (%)
AcetoneK₂CO₃6065
DMFCs₂CO₃8072
THFNaH5058

Polar aprotic solvents like DMF enhance reactivity, while Cs₂CO₃ improves deprotonation efficiency.

Catalytic Approaches

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time to 6–8 hours with comparable yields.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • IR : Absorption bands at 1745 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (coumarin lactone).

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 7.65–7.25 (m, 10H, aromatic protons)

    • δ 6.25 (s, 1H, H-3 coumarin)

    • δ 5.18 (s, 2H, OCH₂CO)

    • δ 2.45 (q, 2H, CH₂CH₃)

    • δ 1.32 (t, 3H, CH₂CH₃)

  • MS (EI) : m/z 458 [M⁺], 366 [M – C₇H₇O₂].

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for oxyacetate installation:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, benzyloxyacetic acid.

  • Conditions : THF, 0°C to room temperature, 24 hours.

  • Yield : 68%.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media (e.g., hexane) provides an eco-friendly route, though yields are moderate (50–55%).

Industrial-Scale Considerations

For large-scale synthesis:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : Ethanol and acetone are recovered via distillation.

Challenges and Limitations

  • Regioselectivity : Competing alkylation at position 5 requires careful control of stoichiometry.

  • Purification : Silica gel chromatography is essential to remove di-alkylated byproducts .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)]acetate exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). Research indicates that these compounds can induce apoptosis in cancer cells at low concentrations, highlighting their potential as chemotherapeutic agents .
  • Neuroprotective Effects
    • The compound's structural characteristics suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Similar coumarin derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in cognitive decline. These studies show that such compounds can enhance acetylcholine levels, thereby improving cognitive function .
  • Anti-inflammatory Properties
    • Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)]acetate has been investigated for its anti-inflammatory effects. In vivo studies demonstrate that it can reduce edema and inflammatory markers in animal models, suggesting its potential utility in treating inflammatory conditions .

Synthetic Applications

  • Organic Synthesis
    • The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific biological activities. Researchers have utilized it to synthesize new classes of compounds with enhanced pharmacological profiles .
  • Development of Drug Formulations
    • Due to its favorable pharmacokinetic properties, benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)]acetate is being explored for incorporation into novel drug formulations aimed at improving bioavailability and therapeutic efficacy .

Case Studies

Study FocusFindings
Anticancer Effects Significant reduction in cell viability in breast cancer cells at concentrations as low as 10 µM .
Neuroprotective Studies Compounds based on this structure showed strong acetylcholinesterase inhibition with IC50 values indicating potential for Alzheimer's treatment .
Anti-inflammatory Research Demonstrated reduction in inflammation markers in animal models, supporting its use in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Coumarin Core

Key structural analogs differ in substituents at positions 3, 4, 6, and 7 of the coumarin scaffold:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 6-Ethyl, 4-phenyl, 2-oxo, 7-(benzyloxyacetate) ~406.4 (estimated) High lipophilicity; potential bioactivity
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () 4-Methyl, 2-oxo, 7-(benzyloxyacetate) 324.3 Simpler structure; baseline for SAR studies
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () 3-Benzyl, 4-methyl, 2-oxo, 7-(benzyloxyacetate) 428.5 Enhanced steric bulk; possible improved binding
Methyl [(3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate () 3-Benzodioxolyl, 6-propyl, 2-CF₃, 4-oxo, 7-(methoxyacetate) ~480.4 (estimated) Electron-withdrawing groups (CF₃); metabolic stability

Substituent Impact :

  • 4-Phenyl vs.
  • 6-Ethyl vs. 6-Propyl () : Longer alkyl chains (e.g., 6-propyl) may improve membrane permeability but reduce solubility .

Functional Group Modifications

Ester vs. Hydrazide/Acetamide Derivatives
  • Benzyl Ester (Target Compound) : The benzyl ester group enhances lipophilicity, favoring passive diffusion across biological membranes. However, esterase-mediated hydrolysis may limit metabolic stability .
  • Hydrazide Derivatives (): Compounds like (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide exhibit hydrogen-bonding capacity, improving solubility but reducing bioavailability .

Biological Activity

Benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₄O₅
Molecular Weight: 262.26 g/mol
CAS Number: 690681-33-5

The compound features a chromenone structure, which is significant for its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. For example, related compounds have demonstrated IC50 values in the low micromolar range against these enzymes .
  • Antioxidant Activity: The chromene moiety is known to exhibit antioxidant properties by scavenging free radicals and chelating metal ions, thereby reducing oxidative stress in cells .
  • Anti-inflammatory Effects: Studies indicate that coumarin derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Biological Activity Overview

Biological ActivityObserved EffectsReferences
AChE InhibitionIC50 = 0.09 μM
BuChE InhibitionIC50 = 0.08 μM
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits COX enzymes

Case Studies and Research Findings

  • Neuroprotective Effects:
    A study investigating the neuroprotective potential of coumarin derivatives found that compounds similar to this compound significantly protected neuronal cells from hydrogen peroxide-induced damage, indicating potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity:
    Research has shown that various coumarin derivatives exhibit antimicrobial properties against a range of pathogens. While specific data on this compound is limited, related compounds have demonstrated promising results against bacterial strains.
  • Cancer Cell Proliferation:
    Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. For instance, certain chromenone derivatives have shown efficacy in inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Q & A

Q. What are the standard synthetic routes for benzyl [(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate?

Synthesis typically involves coupling a 7-hydroxycoumarin derivative with an activated ester intermediate. For example:

  • Step 1 : Prepare the 7-hydroxycoumarin core via condensation of resorcinol derivatives with ethyl acetoacetate or phenylacetic acid derivatives under acidic conditions .
  • Step 2 : Introduce the ethyl and phenyl substituents at positions 6 and 4, respectively, using Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
  • Step 3 : Functionalize the 7-hydroxy group with benzyloxyacetate via nucleophilic substitution using benzyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
    Key validation: Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Q. How is the compound characterized spectroscopically?

  • NMR : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For instance, the 7-oxyacetate group shows characteristic doublets for the methylene protons (δ 4.6–4.8 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR : The ester carbonyl (C=O) appears at ~1740 cm⁻¹, while the coumarin lactone C=O is observed at ~1680 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 419.1492 for C₂₆H₂₂O₅) .

Q. What crystallographic methods are used for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXS is standard. For example:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms.
  • Validation : Check for R-factors (<5%), residual electron density (<0.5 eÅ⁻³), and torsion angle consistency (e.g., coumarin ring planarity) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected coupling constants in 1^1H NMR) may arise from conformational flexibility or crystal packing effects.

  • Approach : Compare experimental 1^1H-1^1H COSY and NOESY data with computational models (DFT-optimized geometries).
  • Example : In coumarin derivatives, the 7-oxyacetate group’s torsion angles (C7-O-C-O-C) can vary between 150° and 170°, altering splitting patterns .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Issue : Low regioselectivity during alkylation/arylation at positions 4 and 6.
  • Solution : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd/Cu) to enhance selectivity .
  • Kinetic analysis : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., esterification vs. cyclization) .

Q. How to assess biological activity in a rigorous experimental design?

  • In vitro assays : Screen for anti-inflammatory or antimicrobial activity using:
    • COX-2 inhibition : Measure IC₅₀ via ELISA (reference compound: Celecoxib).
    • Antibacterial testing : Use microbroth dilution (MIC against S. aureus and E. coli).
  • Positive controls : Include structurally analogous coumarins (e.g., 4-methyl-7-hydroxycoumarin) .

Q. How to address discrepancies in crystallographic refinement?

  • Problem : High R-values due to disorder in the benzyl group.
  • Fix : Apply SHELXL ’s PART instruction to model disorder, or use Olex2 ’s dynamic masking .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···π contacts) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate:
    • Lipophilicity : LogP ~3.2 (optimal for BBB penetration).
    • Metabolic stability : CYP3A4/2D6 inhibition risk.
  • Docking studies : Target the compound to COX-2 (PDB: 5KIR) using AutoDock Vina to analyze binding affinity (ΔG < -8 kcal/mol) .

Methodological Notes

  • Safety : Handle benzyl acetate derivatives in fume hoods (LD₅₀ >2000 mg/kg in rats; H412 chronic aquatic toxicity) .
  • Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.